Kobutimycin A

Description

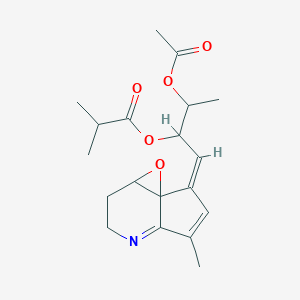

Structure

2D Structure

3D Structure

Properties

CAS No. |

145458-91-9 |

|---|---|

Molecular Formula |

C19H25NO5 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9- |

InChI Key |

MRUZXUQKRAPYFF-ZROIWOOFSA-N |

SMILES |

CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |

Isomeric SMILES |

CC1=C/C(=C/C(C(C)OC(=O)C)OC(=O)C(C)C)/C23C1=NCCC2O3 |

Canonical SMILES |

CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |

Synonyms |

5-methyl-7-(2'-(2''-methylpropionyloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin A |

Origin of Product |

United States |

Discovery and Natural Origin of Kobutimycin a

Screening of Microbial Fermentation Broths

The traditional method for discovering new natural products involves the cultivation of microorganisms, such as Streptomyces, in fermentation broths. nih.govresearchgate.net In this approach, isolated microbial strains are grown in liquid or on solid media under various conditions to encourage the production of secondary metabolites. nih.govresearchgate.net The resulting fermentation broth, containing a mixture of compounds, is then extracted. researchgate.net These crude extracts are subsequently tested for biological activity against a range of targets, such as pathogenic bacteria or cancer cell lines, in what is known as bioassay-guided fractionation. researchgate.nethilarispublisher.com Extracts showing promising activity are then subjected to chromatographic separation to isolate the pure, active compound for structure elucidation. nih.govresearchgate.net This whole-cell screening method was fundamental during the "Golden Age" of antibiotic discovery. nih.gov

High-Throughput Screening Technologies in Discovery

To accelerate the discovery process, the pharmaceutical industry and research institutions have developed high-throughput screening (HTS) technologies. hilarispublisher.commdpi.com HTS utilizes automation and robotics to rapidly test hundreds of thousands of samples, such as microbial extracts or pure compounds, for specific biological activities. mdpi.com These platforms can be adapted for a wide range of assay formats, from cell-based assays that measure effects like biofilm inhibition to target-based assays that measure the interaction of a compound with a specific enzyme or receptor. frontiersin.orgnih.gov HTS has made it feasible to screen extensive natural product libraries, significantly increasing the efficiency of finding novel bioactive molecules. mdpi.compnas.org

Microbial Genome Mining Approaches

The advent of rapid and cost-effective DNA sequencing has led to a renaissance in natural product research through microbial genome mining. nih.govnih.gov This approach shifts the focus from the chemical product to the genetic blueprint that encodes it. nih.gov Scientists can now sequence the entire genome of a microorganism and use computational tools to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govoup.com A key advantage of this strategy is the ability to uncover "silent" or "cryptic" BGCs, which are not expressed under standard laboratory fermentation conditions, thereby revealing the true biosynthetic potential of a microbe. nih.govresearchgate.net This allows researchers to focus on BGCs that are predicted to produce novel compounds, avoiding the rediscovery of known substances. oup.com

A critical component of genome mining is the bioinformatic analysis of BGCs. nih.govrsc.org Specialized software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), is used to systematically scan microbial genomes and identify potential BGCs. plos.orgnih.gov This software can predict the class of the natural product that a BGC might produce (e.g., polyketide, nonribosomal peptide, terpene) by identifying the core biosynthetic genes and other modifying enzymes within the cluster. plos.orgnih.gov By comparing the identified BGCs to databases of known clusters, researchers can prioritize novel clusters for further investigation. oup.comjmicrobiol.or.kr This in silico analysis provides a powerful roadmap for targeted discovery, linking a gene cluster directly to its potential chemical product and biosynthetic pathway. nih.govjmicrobiol.or.kr

Data Tables

Table 1: Overview of Kobutimycin A

| Property | Description | Source(s) |

| Compound Name | This compound | nih.gov |

| Chemical Class | Alkaloid, Pyridine (B92270) Derivative | nih.gov |

| Natural Source | Streptomyces sp. | nih.gov |

| Year of Discovery | 1992 | nih.gov |

| Initial Isolation Method | Screening of fermentation broth, Gel Chromatography | nih.gov |

Microbial Genome Mining Approaches

Proteomic and Metabolomic Strategies in Discovery

The discovery of novel, complex natural products such as this compound from prolific microbial sources like the genus Streptomyces has been revolutionized by the integration of advanced 'omics' technologies. While traditional bioassay-guided fractionation was the classical approach, modern discovery pipelines leverage proteomics and metabolomics to more efficiently identify new molecules and link them to their genetic origins. These strategies provide a system-level view of the bacterium's molecular machinery, enabling researchers to pinpoint the production of specific secondary metabolites and the enzymes responsible for their synthesis. rsc.org

Metabolomic profiling, in particular, serves as a powerful tool for the comprehensive analysis of all small-molecule metabolites produced by a Streptomyces strain under specific conditions. jmb.or.kr This approach typically utilizes high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to generate a chemical snapshot of the organism's metabolic output. biorxiv.org By comparing the metabolomes of a Streptomyces species grown in different culture media or under various environmental stressors, researchers can induce the expression of otherwise silent biosynthetic gene clusters (BGCs) and detect the production of novel or low-abundant compounds that might otherwise be missed. nih.govacs.org Advanced data analysis techniques, such as molecular networking, allow for the rapid dereplication of known compounds and the identification of new structural analogs within a complex mixture. biorxiv.orgresearchgate.net

Complementing metabolomics, proteomics offers a direct window into the functional state of the organism by identifying and quantifying the proteins expressed at a given time. In the context of natural product discovery, a strategy known as "proteomining" has become instrumental in connecting a secondary metabolite to its corresponding BGC. frontiersin.orgnih.govresearchgate.net This method involves comparing the proteomes of the Streptomyces strain during its growth phase (low production) versus its stationary phase (high production). frontiersin.org The enzymes of a BGC responsible for producing a specific natural product are expected to be significantly upregulated during the production phase.

By identifying these differentially expressed proteins and mapping their encoding genes back to the organism's genome, researchers can locate active BGCs. frontiersin.orgresearchgate.net When a cluster of co-located genes is found to be upregulated concurrently with the detection of a specific metabolite via metabolomics, it provides strong evidence for linking that BGC to the production of the compound. rsc.org This integrated 'omics' approach is particularly crucial for polyketide alkaloids like this compound, whose biosynthesis involves a series of enzymatic steps catalyzed by proteins encoded in a dedicated BGC. frontiersin.orgdntb.gov.ua

Detailed Research Findings

Research into the biosynthesis of related piperidine (B6355638) alkaloids, such as streptazone E, has successfully identified the complete BGC responsible for their production. dntb.gov.ua These findings provide a clear model for the types of enzymes that proteomic analyses would target in the discovery of this compound. The identified BGC for streptazone E contains a modular type I polyketide synthase (PKS), which is the core enzyme for building the carbon skeleton, alongside a suite of essential tailoring enzymes. dntb.gov.ua

Proteomic analysis in a producing Streptomyces strain would aim to detect the expression of these key enzymatic components. A typical workflow would involve the steps and expected protein findings outlined in the table below.

Table 1: Representative Proteomic Data for Identifying a Polyketide Alkaloid BGC

| Protein Class Detected (via Proteomics) | Gene Locus | Putative Function in Biosynthesis |

|---|---|---|

| Modular Type I Polyketide Synthase (PKS) | Cluster Gene A | Assembly of the polyketide backbone |

| Aminotransferase | Cluster Gene B | Incorporation of a nitrogen atom to form the piperidine ring |

| Oxidoreductase / Dehydrogenase | Cluster Gene C | Catalyzing redox reactions for structural modifications |

| Cyclase | Cluster Gene D | Facilitating the cyclization of the carbon chain to form the ring structures |

| FAD-dependent Monooxygenase | Cluster Gene E | Catalyzing epoxidation or hydroxylation steps |

This table represents the typical classes of enzymes identified through proteomining that are characteristic of a polyketide alkaloid biosynthetic gene cluster, based on findings from related compounds like streptazone E. frontiersin.orgdntb.gov.ua

Simultaneously, untargeted metabolomic analysis using techniques like UPLC-Q-TOF-MS would profile the secondary metabolites in the culture extract. jmb.or.kr By comparing the metabolic fingerprints of the wild-type strain with a mutant where a key BGC gene has been inactivated, researchers can confirm the link between the gene cluster and the final product. The loss of specific mass signals in the mutant strain corresponding to the target compound and its intermediates validates the function of the BGC.

Table 2: Example of Comparative Metabolomic Data

| Metabolite Detected (m/z) | Wild-Type Strain Abundance | BGC-Mutant Strain Abundance | Identification |

|---|---|---|---|

| [M+H]⁺ of this compound | High | Not Detected | Target Compound |

| [M+H]⁺ of Precursor 1 | Moderate | Not Detected | Biosynthetic Intermediate |

| [M+H]⁺ of Precursor 2 | Low | Not Detected | Biosynthetic Intermediate |

| [M+H]⁺ of Unrelated Metabolite | High | High | Non-target Compound |

This table illustrates how comparative metabolomics can definitively link a biosynthetic gene cluster to the production of a target compound by observing its absence in a mutant strain.

This powerful combination of proteomics and metabolomics, guided by genome sequencing, provides a robust and efficient workflow for discovering novel natural products like this compound and elucidating their complex biosynthetic pathways. rsc.org

Synthetic Strategies and Chemical Derivatization of Kobutimycin a

Total Synthesis Approaches to Kobutimycin A

The total synthesis of this compound, a complex piperidine (B6355638) alkaloid, presents a significant challenge in organic chemistry. researchgate.net While a definitive, step-by-step published total synthesis remains elusive in readily available literature, the approaches to structurally related alkaloids provide a blueprint for potential synthetic routes. The synthesis of such molecules is a testament to the advancement of synthetic methodology, aiming to construct its unique [4.3.0] bicyclic core, featuring a dense array of reactive functionalities, including a labile epoxide. researchgate.net

Asymmetric Synthesis Methodologies

Asymmetric synthesis is paramount in the construction of natural products like this compound to ensure the correct stereochemistry, which is crucial for its biological activity. This process involves the conversion of an achiral starting material into a chiral molecule, resulting in an unequal mixture of stereoisomers. uwindsor.cacutm.ac.in Key strategies in asymmetric synthesis that are applicable to molecules of this complexity include:

Substrate-Controlled Synthesis : This method relies on the existing chirality within the substrate to direct the stereochemical outcome of a reaction. For instance, the formation of 1,3-diols, a common feature in natural products, can be controlled to produce either syn- or anti- diastereomers by selecting appropriate reagents that interact with a resident chiral center, such as a β-hydroxy ketone. uwindsor.ca

Auxiliary-Controlled Synthesis : A chiral auxiliary is a temporary chiral group attached to a prochiral substrate to guide a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This approach allows for the creation of a chiral intermediate from a prochiral substrate. cutm.ac.in

Catalyst-Controlled Synthesis : This is a highly efficient method where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer. uwindsor.cacutm.ac.in Examples include the Sharpless asymmetric epoxidation, which is highly effective for creating chiral epoxides, a key functional group in compounds like this compound. uwindsor.ca For related piperidine alkaloids like streptazone A, a regio- and enantioselective epoxidation under chiral phase-transfer catalytic conditions has been successfully employed. researchgate.netresearchgate.net

These methodologies are fundamental in creating the specific three-dimensional arrangement of atoms that define this compound and its biological function.

Key Synthetic Intermediates and Reaction Cascades

The synthesis of complex molecules like this compound typically involves a convergent approach, where different fragments of the molecule are synthesized separately before being joined together. nih.gov Key intermediates are crucial building blocks in this process. For alkaloids with a similar [4.3.0] bicyclic core, synthetic strategies often revolve around the construction of this central scaffold. researchgate.net

Reaction cascades, where a series of intramolecular reactions occur sequentially in a single step, are highly sought after for their efficiency in building molecular complexity. For instance, in the synthesis of related alkaloids, a rhodium-catalyzed Pauson-Khand reaction has been used to construct the bicyclic core. researchgate.net Another powerful reaction is the Grewe cyclization, a key step in the biomimetic synthesis of morphine, which creates a complex ring system in a manner analogous to its biosynthesis. wikipedia.org

While specific intermediates for a this compound total synthesis are not detailed in the available literature, the synthesis of related compounds suggests that advanced intermediates would likely be highly functionalized piperidine or cyclopentane (B165970) derivatives, poised for a key cyclization reaction to form the characteristic bicyclic system.

Challenges in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound is fraught with challenges that test the limits of modern synthetic chemistry. dntb.gov.ua

| Challenge | Description |

| Structural Complexity | Natural products often possess intricate architectures with multiple stereocenters, fused ring systems, and sensitive functional groups. The construction of quaternary carbon stereocenters is particularly difficult. dntb.gov.ua |

| Stereocontrol | Achieving the correct three-dimensional arrangement of atoms is critical for biological activity. This requires precise control over multiple stereocenters throughout the synthesis. dntb.gov.ua |

| Efficiency and Scalability | A successful total synthesis must be efficient, providing the target molecule in a reasonable number of steps and with an acceptable overall yield to allow for further biological study. wikipedia.org |

| Functional Group Compatibility | The synthesis must be designed to tolerate the various reactive functional groups present in the intermediates and the final target molecule. dntb.gov.ua |

These hurdles necessitate the development of innovative synthetic strategies and novel reaction methodologies to achieve the desired molecular target. dntb.gov.ua

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of a natural product is a crucial step in medicinal chemistry to explore the structure-activity relationship (SAR) and to develop compounds with improved therapeutic properties.

Rational Design and Structural Modifications for Enhanced Biological Activity

Rational drug design involves modifying a bioactive molecule to enhance its efficacy, selectivity, or pharmacokinetic properties. For a molecule like this compound, this would involve computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to understand how it interacts with its biological target. nih.gov

Based on such models, specific structural modifications can be proposed. Common strategies include:

Modification of Functional Groups : Altering or replacing functional groups to improve binding affinity or metabolic stability.

Stereochemical Changes : Synthesizing different stereoisomers to determine the optimal configuration for activity.

Scaffold Hopping : Replacing the core scaffold with a different one that maintains the correct spatial arrangement of key functional groups.

For example, in the development of other bioactive compounds, the introduction of different substituents on a core ring system has been shown to significantly impact biological activity. google.com The synthesis of fluconazole (B54011) analogs with modifications to the triazole rings or the aromatic ring has been explored to create more potent antifungal agents. mdpi.com

Strategies for Diversification of the Core Structure

Diversity-oriented synthesis (DOS) aims to create a library of structurally diverse molecules from a common starting material. rsc.org This is particularly useful for exploring the chemical space around a natural product scaffold like that of this compound. Strategies for diversifying the core structure include:

Build-Couple-Pair Strategy : This involves a stepwise construction of a core scaffold, where different building blocks can be introduced at each step to generate diversity. rsc.org

Divergent Synthesis : From a common intermediate, different reaction pathways are used to generate a variety of related scaffolds. This approach is efficient for creating a library of molecules with diverse skeletons. cutm.ac.in

Late-Stage Functionalization : Introducing functional groups at a late stage of the synthesis allows for the rapid creation of a series of analogs from a common advanced intermediate.

The pyridine (B92270) ring within the this compound scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a common motif in many clinically useful drugs. nih.gov This makes the diversification of the this compound structure a promising avenue for the discovery of new therapeutic agents. By creating a library of analogs, researchers can screen for compounds with a wide range of biological activities. nih.gov

Chemical Reactivity and Stability Considerations in Synthetic Pathways

The total synthesis of this compound, a structurally complex piperidine alkaloid, presents a formidable challenge to synthetic chemists. The molecule's dense array of functional groups, including a piperidine ring, a strained epoxide, a conjugated diene system, and an α,β-unsaturated ketone, necessitates careful strategic planning to manage chemical reactivity and ensure stability throughout a multi-step synthetic sequence. The interplay of these functionalities dictates the choice of reagents, reaction conditions, and the protecting group strategy.

A key consideration in the synthesis of piperidine alkaloids is the stereoselective construction of the substituted ring system. mdpi.comajchem-a.combeilstein-journals.orgcdnsciencepub.com The piperidine core of this compound requires precise control of stereochemistry, which can be achieved through various methods such as substrate-controlled reactions, chiral auxiliaries, or asymmetric catalysis. sciforum.netacs.orgrsc.org

The secondary amine within the piperidine ring is a nucleophilic and basic site, requiring protection to prevent unwanted side reactions during various synthetic transformations. nih.gov The choice of the protecting group is critical and must be orthogonal to the other functional groups present in the molecule, allowing for its selective removal at a later stage.

The epoxide ring in this compound is a highly reactive functional group susceptible to ring-opening by both nucleophiles and acids. taylorfrancis.commedhealthreview.com This inherent reactivity, driven by ring strain, can be exploited for synthetic transformations but also poses a stability challenge. taylorfrancis.comau.dk Acidic conditions can lead to protonation of the epoxide oxygen, activating the ring for nucleophilic attack, which often proceeds with a preference for the more substituted carbon due to carbocation stability. sciforum.net Conversely, under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon in an S(_N)2-like fashion. taylorfrancis.commedhealthreview.com The stability of the epoxide is also influenced by steric hindrance and electronic effects of neighboring substituents. mdpi.com

The conjugated diene system within the structure of this compound introduces another layer of reactivity. Conjugated dienes are stabilized by resonance, making them generally more stable than isolated double bonds. ajchem-a.comrsc.orgresearchgate.net However, they are susceptible to a variety of reactions, most notably cycloadditions such as the Diels-Alder reaction. Careful selection of reagents and reaction conditions is necessary to avoid unintended reactions involving the diene. The stability of the diene can be influenced by its conformation (s-cis vs. s-trans). researchgate.net

Furthermore, the α,β-unsaturated ketone moiety is a versatile functional group that can undergo both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. researchgate.netnews-medical.net The reaction pathway is dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates, preferentially undergo 1,4-addition. news-medical.net The synthesis must therefore carefully control the regioselectivity of nucleophilic additions to this system.

The successful total synthesis of this compound hinges on a harmonious orchestration of chemical steps that account for the unique reactivity and stability of each functional group. The development of a robust synthetic route requires a deep understanding of these properties to navigate the intricate chemical landscape of this complex natural product.

Table 1: Reactivity and Stability of Key Functional Groups in this compound

| Functional Group | Reactive Sites | Potential Side Reactions/Instability | Common Protecting Group Strategies |

| Piperidine (Secondary Amine) | Nitrogen lone pair | N-alkylation, N-acylation, oxidation | Carbamates (Boc, Cbz, Fmoc), Sulfonamides (Ses) beilstein-journals.orgcdnsciencepub.comnih.govresearchgate.net |

| Epoxide | Electrophilic carbons of the ring | Acid-catalyzed or base-catalyzed ring-opening by various nucleophiles. sciforum.nettaylorfrancis.commedhealthreview.com | Generally used as a reactive intermediate rather than a protected group. Its formation is strategically timed. |

| Conjugated Diene | π-system | Diels-Alder reactions, electrophilic additions (1,2- and 1,4-addition). ajchem-a.comresearchgate.netru.nl | Can be masked as a more stable precursor and generated late in the synthesis. |

| α,β-Unsaturated Ketone | Carbonyl carbon (1,2-addition), β-carbon (1,4-addition) | Nucleophilic addition (1,2- vs 1,4-), polymerization, reduction of C=C or C=O. researchgate.netnews-medical.netacs.org | Protection of the carbonyl as an acetal (B89532) or ketal can prevent 1,2-addition. |

Biosynthetic Pathways of Kobutimycin a

Elucidation of the Biosynthetic Pathway in Producer Strains

The elucidation of biosynthetic pathways for natural products like Kobutimycin A is a complex process that often involves a combination of genetic, biochemical, and analytical techniques. frontiersin.orgsnscourseware.org These methods allow researchers to identify the genes responsible for the synthesis, the enzymes they encode, and the sequence of chemical reactions that transform simple precursors into the final complex molecule. ableweb.orgresearchgate.net

Identification of Biosynthetic Gene Clusters

The genetic blueprint for the synthesis of secondary metabolites such as this compound is typically found in a contiguous region of the microbial chromosome known as a biosynthetic gene cluster (BGC). jmicrobiol.or.krnih.gov The identification of these clusters is a foundational step in understanding the biosynthesis of a natural product. rsc.org Modern genome mining approaches, often utilizing bioinformatics tools like antiSMASH, have become instrumental in rapidly identifying potential BGCs within the sequenced genomes of producing organisms. jmicrobiol.or.kru-tokyo.ac.jp These tools can predict clusters that are likely to produce specific classes of compounds, such as polyketides or non-ribosomal peptides, based on the presence of key signature genes. jmicrobiol.or.krfrontiersin.org

For many complex antibiotics produced by Streptomyces, the BGCs can be quite large, sometimes exceeding 100 kilobases, and contain all the necessary genes for the production of the compound, including those for precursor supply, the core biosynthetic machinery, tailoring enzymes, and regulation. frontiersin.org The discovery of silent or "cryptic" BGCs through genome sequencing has revealed a vast, untapped potential for the production of novel compounds from these microorganisms. nih.gov

Enzymatic Steps and Intermediate Compounds

Once a BGC is identified, the next step involves deciphering the specific enzymatic reactions and the intermediate molecules that are formed along the pathway. nih.govmdpi.com This is often achieved through a combination of gene inactivation studies and the analysis of accumulated metabolites. rsc.org By systematically knocking out genes within the cluster and observing the resulting changes in the metabolic profile of the organism, researchers can infer the function of the encoded enzyme. jmicrobiol.or.kr

The biosynthesis of alkaloid structures often involves enzymes such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes like oxidases, reductases, and transferases, and enzymes for the synthesis of unusual precursors. rsc.orgnih.gov For instance, the formation of a polyketide backbone is catalyzed by PKS enzymes, which iteratively condense simple acyl-CoA units. rsc.org Subsequent modifications by tailoring enzymes can introduce hydroxyl groups, methyl groups, or other functionalities, and can also catalyze cyclization reactions to form the final complex architecture of the molecule. nih.gov The characterization of these enzymatic steps and the isolation and structural elucidation of intermediate compounds are critical for a complete understanding of the biosynthetic pathway. snscourseware.org

Genetic and Metabolic Engineering for this compound Production

The knowledge gained from elucidating the biosynthetic pathway of this compound can be leveraged to improve its production through genetic and metabolic engineering strategies. rsc.org These approaches aim to optimize the expression of the biosynthetic genes and enhance the supply of necessary precursor molecules. lbl.gov

Heterologous Expression Systems

One powerful strategy to increase the production of a natural product or to produce it in a more genetically tractable organism is heterologous expression. mdpi.comnih.gov This involves cloning the entire BGC from the native producer and introducing it into a well-characterized host strain, such as Streptomyces coelicolor, Streptomyces lividans, or Streptomyces albus. frontiersin.orgnih.gov These hosts have been extensively studied and optimized for high-level production of secondary metabolites. frontiersin.org

Successful heterologous expression can overcome limitations present in the native producer, such as slow growth, difficult genetic manipulation, or the presence of silent BGCs. frontiersin.orgnih.gov Various vector systems and cloning techniques, including transformation-associated recombination (TAR) in yeast, have been developed to handle the large size of many BGCs. nih.gov The choice of the heterologous host and the expression vector can significantly impact the yield of the target compound. frontiersin.org

Strain Improvement for Biosynthetic Yield Optimization

In addition to heterologous expression, the yield of this compound can be enhanced by improving the producing strain itself, whether it is the native organism or a heterologous host. plos.org This can be achieved through both traditional methods and modern metabolic engineering techniques.

Classical strain improvement often involves random mutagenesis using UV irradiation or chemical mutagens, followed by screening for higher-producing mutants. plos.org For example, a mutant strain of a Streptomyces species showed a 2.8-fold increase in the production of a herbicidal compound after UV mutagenesis and optimization of culture conditions. plos.org

Biological Activities of Kobutimycin a in Research Contexts

Antimicrobial Research

Kobutimycin A has demonstrated notable activity against various microbial strains, positioning it as a compound with potential for antimicrobial applications. ontosight.ai

Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Initial studies have revealed that this compound is effective against a spectrum of bacteria. ontosight.ai Its activity is particularly pronounced against Gram-positive bacteria. nih.gov The structure of bacteria, specifically the composition of their cell wall, is a key determinant in their susceptibility to antibiotics. Gram-positive bacteria possess a thick peptidoglycan layer which can readily absorb foreign materials, making them more susceptible to certain antibiotics. eoscu.com In contrast, Gram-negative bacteria have a more complex outer membrane that can prevent the entry of certain drugs. eoscu.com

Research has quantified the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, providing a measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-Positive | 3.13 |

| Staphylococcus aureus | Gram-Positive | 6.25 |

| Micrococcus luteus | Gram-Positive | 0.78 |

This table presents a summary of the minimum inhibitory concentration (MIC) values of this compound against selected Gram-positive bacterial strains as reported in research literature. The MIC value represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

While potent against Gram-positive bacteria, this compound has shown weaker activity against Gram-negative bacteria. nih.gov

Activity against Fungal Strains

In addition to its antibacterial properties, this compound has also been investigated for its antifungal activity. nih.govontosight.ai Research has shown that it can inhibit the growth of certain fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent. ontosight.ai

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Pyricularia oryzae | 25 |

| Saccharomyces cerevisiae | >100 |

This table summarizes the minimum inhibitory concentration (MIC) values of this compound against specific fungal strains. These values indicate the concentration of this compound required to inhibit the growth of the fungi.

Antineoplastic Research

Beyond its antimicrobial effects, this compound has demonstrated promising potential in the field of oncology research. ontosight.ai Studies have explored its ability to hinder the growth of cancer cells and trigger cell death mechanisms. mdpi.com

Inhibition of Cancer Cell Proliferation

A key area of antineoplastic research is the ability of a compound to halt the uncontrolled proliferation of cancer cells. nih.gov this compound has been shown to possess cytotoxic activity against certain cancer cell lines. ontosight.ai Research into its effects on murine leukemia L1210 cells has provided insights into its antiproliferative capabilities. nih.gov

Induction of Cell Death Mechanisms in Research Models

A critical mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death, in malignant cells. aging-us.com The deregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapies. aging-us.com this compound has been investigated for its ability to induce such cell death mechanisms. nih.gov In studies involving murine leukemia L1210 cells, this compound demonstrated an IC50 value of 0.14 µg/mL, indicating its potency in inducing cell death in this cancer model. nih.gov

Immunomodulatory and Anti-inflammatory Investigations

Emerging research suggests that this compound may also possess immunomodulatory and anti-inflammatory properties. ontosight.aimdpi.com These activities are often interconnected, as the immune system plays a crucial role in the inflammatory process. mdpi.com Natural products are a significant source of compounds with these effects, which can modulate the activity of the immune system and reduce inflammation. mdpi.comnih.gov While direct and detailed studies on this compound's specific mechanisms in this area are still developing, its classification as a bioactive compound warrants further investigation into its potential to influence immune responses and inflammatory pathways. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Detailed research specifically outlining the structure-activity relationships (SAR) of this compound and its derivatives is not extensively available in publicly accessible scientific literature. The initial discovery of this compound and its sibling compound, Kobutimycin B, was reported in 1992, focusing on their isolation from a Streptomyces strain, and their basic structural elucidation and biological activities. nih.gov

This compound belongs to the [4.3.0] piperidine (B6355638) alkaloid family, which also includes structurally related compounds such as abikoviromycin (B1666469) and the streptazones. researchgate.net While SAR studies have been conducted on other members of this broader class of compounds, such as streptozotocin (B1681764) analogues, specific and systematic studies on a series of this compound derivatives to determine how structural modifications impact biological activity have not been published. nih.gov

The complexity of the this compound molecule, which features a dense and reactive arrangement of functional groups within a compact tricyclic ring system, presents a significant challenge for synthetic derivatization and subsequent SAR studies. researchgate.netresearchgate.net Research on related compounds, like streptazone A, highlights the intricate chemistry involved. researchgate.net

Without studies that synthesize and test a variety of this compound analogs, it is not possible to construct a data table or provide detailed research findings on how specific structural moieties contribute to or detract from its biological activities. The scientific community has yet to publish in-depth investigations into the modification of the this compound scaffold and the resulting effects on its antibacterial or other biological properties.

Mechanistic Elucidation and Molecular Target Identification of Kobutimycin a

Methodological Approaches to Determine Mechanism of Action

The initial challenge after identifying a bioactive compound like Kobutimycin A is to unravel its mechanism of action (MoA). Two primary strategies, target-based screening and phenotypic screening, represent fundamentally different philosophies in drug discovery and MoA elucidation. drugtargetreview.com

Target-based screening begins with a predefined molecular target, often a protein or enzyme, that is hypothesized to play a crucial role in a disease or pathological process. technologynetworks.com In this "reductionist" approach, large libraries of compounds are tested for their ability to interact with and modulate the activity of this isolated, purified target. proteros.com

For a compound like this compound, if its structural analogs were known to inhibit a specific bacterial enzyme, a target-based screen could be designed to test its activity directly against that enzyme. For instance, researchers might hypothesize based on its structure that this compound inhibits a key enzyme in bacterial cell wall synthesis. A high-throughput biochemical assay would then be developed to measure the enzyme's activity in the presence of varying concentrations of this compound.

Key Features of Target-Based Screening:

Hypothesis-Driven: Requires prior knowledge of a relevant biological target. nih.gov

Molecular Focus: Assays are typically biochemical, using purified components. proteros.com

Efficiency: High-throughput screening (HTS) can rapidly test thousands of compounds. nih.gov

Direct Information: A positive result directly identifies a molecular target and provides quantitative data on the interaction (e.g., IC₅₀).

However, a major limitation of this approach is that it cannot identify compounds that work through novel mechanisms or unexpected targets. Furthermore, a compound that is potent against an isolated target may not be effective in a complex cellular environment due to issues with cell permeability, stability, or off-target effects. proteros.com

A positive "hit" from a phenotypic screen is a compound that produces a desired biological effect (e.g., bacterial death), but its molecular target is initially unknown. drugtargetreview.com The subsequent, and often challenging, step is "target deconvolution" or "target identification," which involves pinpointing the specific molecule(s) the compound interacts with to cause the observed phenotype. researchgate.net

Phenotypic screening has been historically very successful in antibiotic discovery and holds the advantage of identifying first-in-class compounds that act on novel or multiple targets. proteros.comresearchgate.net It ensures that the identified compounds are active in a complex biological context, inherently overcoming barriers like cell entry. technologynetworks.com

| Feature | Target-Based Screening | Phenotypic Screening |

| Starting Point | A known, specific molecular target (e.g., an enzyme). nih.gov | An observable effect on a cell or organism (e.g., growth inhibition). researchgate.net |

| Primary Question | "Does my compound hit this specific target?" | "Does my compound have the desired biological effect?" |

| Target Knowledge | Known from the start. | Unknown; requires subsequent identification. drugtargetreview.com |

| Key Advantage | High-throughput, rational, and provides direct target engagement data. nih.gov | Discovers novel mechanisms and first-in-class drugs; ensures cellular activity. technologynetworks.comproteros.com |

| Key Disadvantage | May miss novel targets; in vitro activity may not translate to cells. proteros.com | Target identification can be a significant bottleneck. drugtargetreview.com |

| Relevance to this compound | Could be used to test hypotheses based on structural similarity to other antibiotics. | Likely the initial method of discovery, based on its observed antibiotic properties. |

Once a compound like this compound is identified through phenotypic screening, chemical biology provides powerful tools to find its molecular target. This involves creating a "probe" version of the compound by modifying its structure to include a reporter tag and/or a reactive group. ontosight.aieddc.sg

The ideal probe retains the biological activity of the parent compound and contains two key additions:

A Bio-orthogonal Handle: A small, inert chemical group (like an alkyne or azide) is attached to the molecule. This handle doesn't interfere with the compound's activity but can be used to attach a reporter molecule (e.g., biotin (B1667282) for purification or a fluorophore for imaging) via a specific chemical reaction, such as a "click reaction." eddc.sg

A Photo-activatable Crosslinker: This group remains dormant until activated by UV light, at which point it forms a covalent bond with any nearby molecules—namely, the target protein the compound is bound to. mdpi.com

By treating cells with such a probe, allowing it to bind to its target, and then activating the crosslinker, a permanent link is formed between the probe and its target. The alkyne or azide (B81097) handle can then be used to isolate the probe-target complex for identification via mass spectrometry. eddc.sg This strategy, known as photoaffinity labeling, is a cornerstone of modern target identification. mdpi.com

Phenotypic Screening Strategies

Identification of Direct Molecular Targets

Identifying the direct molecular targets of this compound requires techniques that can pinpoint the specific proteins it physically interacts with inside the cell. Proteomic profiling and biophysical methods are the primary tools for this purpose.

Proteomics-based methods aim to identify a drug's target by observing changes in the properties of proteins within a complex biological sample (like a cell lysate or intact cells) upon treatment with the compound.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of entire enzyme families in an activity-dependent manner. wuxibiology.com In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound before adding a broad-spectrum probe for a particular enzyme class. If this compound binds to a specific enzyme, it will block the binding of the probe. The target can then be identified by the absence of the probe's signal for that specific protein when analyzed by mass spectrometry. wuxibiology.com

Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure. This stabilization makes the target protein more resistant to degradation by proteases. In a DARTS experiment, cell lysates are treated with either the drug or a control solvent, and then subjected to limited proteolysis. The samples are then analyzed by gel electrophoresis. The target protein will appear as an intact band in the drug-treated sample, while it will be degraded in the control sample. nih.gov

Cellular Thermal Shift Assay (CETSA): Similar to DARTS, CETSA is based on ligand-induced protein stabilization. drugtargetreview.com However, instead of protease degradation, it uses heat to denature proteins. When a compound like this compound binds to its target, the resulting complex has a higher melting temperature (Tₘ) than the unbound protein. In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will show increased thermal stability (a shift in its melting curve) in the presence of the drug. drugtargetreview.com

Stability of Proteins from Rates of Oxidation (SPROX): SPROX identifies targets by measuring changes in their stability against chemical denaturation. Proteins are treated with a drug and then exposed to increasing concentrations of a chemical denaturant like urea (B33335) or guanidine (B92328) HCl. A strong oxidizing agent is then added, which modifies solvent-exposed methionine residues. Drug-bound proteins, being more stable, will unfold at higher denaturant concentrations, protecting their methionine residues from oxidation. The extent of oxidation is then quantified by mass spectrometry, revealing which proteins were stabilized by the drug.

| Technique | Principle | Key Requirement | Application State |

| ABPP | Competition between a drug and a covalent probe for an enzyme's active site. wuxibiology.com | A suitable broad-spectrum covalent probe for the enzyme family of interest. | Cell Lysates, In Situ |

| DARTS | Ligand binding increases a protein's resistance to protease digestion. nih.gov | None (Label-free). | Cell Lysates |

| CETSA | Ligand binding increases a protein's resistance to thermal denaturation. drugtargetreview.com | None (Label-free). | Intact Cells, Tissues, Lysates |

| SPROX | Ligand binding increases a protein's resistance to chemical denaturation, measured by oxidation rates. | None (Label-free). | Cell Lysates |

Once a putative target for this compound is identified through proteomic methods, direct biochemical and biophysical assays are essential to validate the interaction and quantify its parameters. eddc.sg These methods typically use purified target protein and the compound.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand (this compound) to a target protein that is immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR can provide detailed kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. eddc.sg

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the purified target protein. The resulting heat change is measured, allowing for the determination of the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). nih.gov

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured directly in the presence and absence of this compound. nih.gov By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), providing crucial mechanistic details about how this compound affects the target's function. eddc.sg

These validation steps are crucial to confirm that the interaction identified in a complex cellular environment is direct, specific, and occurs with an affinity that is consistent with the compound's biological activity.

Proteomic Profiling Techniques (e.g., DARTS, CETSA, SPROX, ABPP)

Signaling Pathways Modulated by this compound (e.g., Wnt/β-catenin, NF-κB)

Currently, there is no specific information available in the scientific literature that directly implicates this compound in the modulation of the Wnt/β-catenin or NF-κB signaling pathways. While these pathways are critical in cellular processes and are often dysregulated in diseases such as cancer, and are known to be affected by various natural products, a direct link to this compound has not been established. rsc.orgnanobioletters.com

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Similarly, the NF-κB signaling pathway is a key regulator of the immune response, inflammation, and cell survival, and its dysregulation is also linked to various pathological conditions, including cancer.

Given that this compound has been noted for its potential anticancer properties, it is plausible that it may exert its effects through the modulation of one or more signaling pathways. rsc.org However, without specific research data, any connection to the Wnt/β-catenin or NF-κB pathways remains speculative. Elucidating the effect of this compound on these and other signaling cascades will be a critical step in understanding its biological activity and therapeutic potential.

Molecular Interactions and Binding Modes

Detailed information regarding the molecular interactions and specific binding mode of this compound with a biological target is not currently available in the published scientific literature. The identification of a molecular target is a prerequisite for studying its binding interactions at an atomic level through techniques such as X-ray crystallography or cryo-electron microscopy, and no such target has been publicly disclosed for this compound.

Computational methods like molecular docking are often used to predict the binding pose of a small molecule within the active site of a target protein. However, the application of such studies to this compound has not been reported, as its definitive molecular target remains unknown. rsc.org

The chemical structure of this compound, a complex alkaloid, suggests the potential for various types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with a protein target. rsc.org The stereochemistry of the molecule is also expected to be crucial for its biological activity, dictating the specificity of its interaction with a binding partner. rsc.org

Without an identified target and experimental structural data, any depiction of the molecular interactions and binding mode of this compound would be entirely speculative. Future research that successfully identifies the molecular target will be foundational for subsequent structural biology and computational studies to reveal the precise nature of its binding.

Antimicrobial Spectrum and Resistance Mechanisms Associated with Kobutimycin a

Breadth of Antimicrobial Activity (Narrow vs. Broad Spectrum)

The classification of an antibiotic as narrow or broad-spectrum depends on the range of microorganisms it can effectively inhibit or kill. reactgroup.org Narrow-spectrum antibiotics are active against a select group of bacteria, such as only Gram-positive or Gram-negative bacteria. lumenlearning.com In contrast, broad-spectrum antibiotics affect a wide variety of bacteria, including both Gram-positive and Gram-negative species. lumenlearning.com

For Kobutimycin A, research indicates that it is effective against a range of bacteria and fungi. ontosight.ai However, without specific Minimum Inhibitory Concentration (MIC) data against a standardized panel of bacteria, a definitive classification as either narrow or broad-spectrum cannot be made. This level of detailed data for this compound is not currently available in the public domain.

Bactericidal vs. Bacteriostatic Effects in In Vitro Models

Antibiotics are categorized based on their mechanism of action as either bactericidal or bacteriostatic. Bactericidal agents directly kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection. reactgroup.org The determination of whether an agent is bactericidal or bacteriostatic is typically made through in vitro tests that measure the Minimum Bactericidal Concentration (MBC) in relation to the MIC. nih.gov

There are no publicly available in vitro studies that specifically define the effects of this compound as bactericidal or bacteriostatic. nih.govnih.gov Such studies are essential to understanding the compound's potential therapeutic applications.

Research into Bacterial Resistance Mechanisms

Bacterial resistance to antibiotics can emerge through various mechanisms, which are critical areas of study for any new antimicrobial compound. mdpi.com For this compound, specific research into these mechanisms is not available. The following subsections describe common resistance mechanisms that would be relevant areas of future investigation for this compound.

Role of Efflux Pumps in Resistance

Efflux pumps are transport proteins in bacterial membranes that can actively expel antibiotics from the cell, lowering the intracellular concentration of the drug and rendering it less effective. nih.gov This is a common mechanism of resistance to many classes of antibiotics in both Gram-positive and Gram-negative bacteria. frontiersin.org Overexpression of these pumps can lead to multidrug resistance. microbialcell.com There is currently no research documenting the role of specific efflux pumps in conferring resistance to this compound.

Target Site Alterations and Mutations

Antibiotics typically work by binding to a specific target molecule within the bacterial cell, such as an enzyme or a ribosomal subunit. nih.gov Spontaneous mutations in the bacterial genes that code for these target sites can alter their structure, preventing the antibiotic from binding effectively. mdpi.com This is a frequent cause of acquired resistance. nih.gov The specific molecular target of this compound has not been publicly disclosed, and consequently, there is no information on target site alterations that could lead to resistance.

Enzymatic Inactivation Mechanisms

Bacteria can produce enzymes that chemically modify or destroy an antibiotic molecule, rendering it inactive. mdpi.com For example, beta-lactamase enzymes hydrolyze the beta-lactam ring of penicillins and cephalosporins. lumenlearning.com Other common inactivating enzymes include those that add chemical groups, such as acetyl or phosphate (B84403) groups, to the antibiotic. mdpi.com There are no studies available that identify any bacterial enzymes capable of inactivating this compound.

Strategies to Overcome Resistance in Preclinical Settings

As antibiotic resistance becomes more widespread, research into strategies to overcome it is crucial. Preclinical strategies often involve the development of resistance-breaking agents. This can include the use of efflux pump inhibitors (EPIs) in combination with an antibiotic to restore its efficacy, or the development of new drug formulations, such as nanoparticle-based delivery systems, to bypass resistance mechanisms. nih.govmdpi.com Another approach involves creating second-generation drugs designed to be effective against mutated targets. nih.gov

Given the lack of information on specific resistance mechanisms to this compound, there are no documented preclinical strategies to overcome such resistance. Future research in this area would be contingent on first identifying how bacteria become resistant to this compound.

Structural Biology Investigations of Kobutimycin a

High-Resolution Structural Determination of Kobutimycin A and Its Complexes

A comprehensive search of scientific databases and literature reveals a lack of specific studies focused on the high-resolution structural determination of this compound or its complexes with proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the initial structure of this compound was likely elucidated using standard NMR techniques, there is no publicly available data on advanced NMR studies. researchgate.netinstitut-kuhlmann.deanu.edu.auintertek.com

Solution-State Conformation and Dynamics

There are no published studies detailing the solution-state conformation or the dynamic properties of this compound. Such studies would be crucial for understanding its flexibility and the shapes it can adopt in a biological environment.

Ligand-Protein Interaction Studies by NMR

Information regarding which specific biological macromolecules this compound interacts with is not available. wikipedia.orguniroma1.it Consequently, there are no NMR studies detailing its binding to any protein target.

Isotopic Labeling Strategies in NMR for Structural Elucidation

As there are no detailed NMR studies on this compound or its complexes, there is no information on the use of isotopic labeling strategies for this compound.

X-ray Crystallography

No crystal structures of this compound, either in its free form or in a complex with a biological target, have been deposited in public databases such as the Protein Data Bank (PDB).

Crystal Structure Determination of this compound Complexes

Due to the absence of identified protein targets and subsequent crystallization studies, there are no reports on the crystal structure determination of this compound complexes.

Complementary Application of NMR and X-ray Crystallography

The precise three-dimensional structure of a molecule is fundamental to understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques used for high-resolution structural determination of biomolecules. vdoc.pubresearchgate.net These methods are highly complementary; each provides unique insights, and their combined application can offer a more complete picture of a molecule's structure and dynamics. ontosight.airesearchgate.net

NMR spectroscopy, on the other hand, determines the structure of molecules in solution, which can be more representative of their native physiological environment. researchgate.net This technique relies on the magnetic properties of atomic nuclei. aocs.org By analyzing the interactions between nuclei, it is possible to determine the connectivity of atoms and the distances between them, which are then used to calculate a family of structures consistent with the experimental data. nih.gov NMR is particularly powerful for studying molecular dynamics and flexibility, providing information that is not accessible from a static crystal structure. researchgate.net

The complementary nature of these two techniques is invaluable. ontosight.ai For instance, NMR can be used to assess the quality and conformational homogeneity of a sample before attempting the difficult process of crystallization. ontosight.ai A well-resolved NMR spectrum can indicate a stable conformation that is more likely to crystallize. ontosight.ai Conversely, a high-resolution crystal structure can aid in the interpretation of complex NMR data. researchgate.net Discrepancies between the solid-state (X-ray) and solution (NMR) structures can also be highly informative, revealing regions of flexibility or conformational changes that may be important for biological function.

A hypothetical study on this compound would ideally involve both techniques. The table below illustrates the kind of data that would be sought in such a study.

| Technique | Data Generated | Insights Gained |

| X-ray Crystallography | High-resolution 3D structure in the solid state, bond lengths, bond angles, stereochemistry. | Precise atomic coordinates, identification of the static conformation, and intermolecular interactions within the crystal lattice. |

| NMR Spectroscopy | 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY), nuclear Overhauser effects (NOEs), coupling constants. | Atomic connectivity, through-space proximities of protons, dihedral angles, and conformational dynamics in solution. |

Computational Structural Biology and Molecular Modeling

In the absence of extensive experimental data, or to complement it, computational methods are powerful tools for predicting and analyzing the structure and interactions of molecules like this compound. pensoft.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov The goal is to find the binding mode that minimizes the free energy of the system, thus identifying the most stable and likely interaction. nih.gov This is crucial for understanding the mechanism of action of a drug or natural product. For this compound, docking studies would require a known or predicted biological target. The simulation would then place the this compound molecule into the active site of the target and score the different binding poses based on factors like hydrogen bonds and hydrophobic interactions. wikipedia.org

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions. researchgate.net Starting from an initial set of coordinates (which could be from a crystal structure or a docking pose), MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their movements over time. nih.govchemsrc.com This results in a trajectory that reveals the flexibility of the molecule and its binding partner, as well as the stability of the interaction. frontiersin.org An MD simulation of a this compound-target complex could assess the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and reveal conformational changes that occur upon binding. amazon.com

The typical workflow and outputs of these simulations are summarized below.

| Simulation Type | Input | Key Output | Research Questions Answered |

| Molecular Docking | 3D structure of ligand (this compound) and receptor. | Binding affinity score, predicted binding pose. | How does this compound bind to its target? What is the likely orientation? |

| Molecular Dynamics | A starting structure (e.g., from docking). | Trajectory of atomic positions over time, interaction energies, root-mean-square deviation (RMSD). | Is the binding pose stable over time? Which interactions are most important for binding? How does the complex behave dynamically? |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, a QSAR model can identify the physicochemical properties (descriptors) that are most important for the activity. uran.ua These descriptors can relate to properties such as hydrophobicity, electronics, and steric effects. frontiersin.org

To perform a QSAR study for this compound, one would first need a series of structurally related analogues with measured biological activity (e.g., antibacterial potency). Various molecular descriptors for each analogue would then be calculated. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates the descriptors with the activity. nih.gov

A validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Guide the design of more potent analogues by indicating which structural features should be modified.

Provide insights into the mechanism of action by highlighting the properties that are crucial for activity. uran.ua

A hypothetical QSAR study on this compound analogues might reveal, for instance, that increased hydrophobicity in a certain region of the molecule correlates with higher antibacterial activity, guiding future synthetic efforts.

Advanced Analytical Methodologies for Kobutimycin a Research

Mass Spectrometry (MS) in Structural Elucidation and Metabolomics

Mass spectrometry (MS) is an indispensable tool in the study of natural products like Kobutimycin A, providing critical information on molecular weight and structure. nih.govpioneerpublisher.com High-resolution mass spectrometry (HRMS) is particularly vital for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. currenta.demdpi.com

For this compound, HRMS combined with techniques like electrospray ionization (ESI) allows for the generation of intact molecular ions, from which an elemental composition can be confidently assigned. currenta.de Further structural details are uncovered using tandem mass spectrometry (MS/MS). mdpi.com In this technique, the molecular ion of this compound is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of information about the molecule's substructures, helping to piece together its complete architecture. mdpi.com

Table 1: Application of Mass Spectrometry Techniques in this compound Research

| MS Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula | Precise mass-to-charge ratio (m/z), enabling the confident assignment of the elemental composition. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural fragment analysis | Detailed information on the connectivity of atoms and functional groups by analyzing fragmentation patterns. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of complex mixtures | Separation of this compound from other metabolites prior to MS analysis, allowing for targeted study. nih.gov |

| Metabolite Profiling | Quantitative and qualitative analysis | Detection and measurement of this compound and related metabolites in biological samples to understand its production and function. thermofisher.com |

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental biophysical technique used to separate, identify, and purify individual components from a mixture. nih.gov The isolation of this compound from its natural source, typically a fermentation culture of a microorganism, relies heavily on a multi-step chromatographic purification process. bioanalysis-zone.comresearchgate.net

The initial extraction from the culture is often followed by column chromatography, a common method for purifying biomolecules. nih.govresearchgate.net In this technique, the crude extract is passed through a column packed with a solid stationary phase. Different components of the mixture travel through the column at different rates depending on their physical and chemical properties, such as size, charge, and polarity, allowing for their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient separation technique frequently employed in the final purification stages of this compound. nih.govamericanpharmaceuticalreview.com HPLC utilizes high pressure to pass the solvent (mobile phase) through a column containing a stationary phase of very small particles, leading to high-resolution separations in a short amount of time. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, often a gradient of water and acetonitrile (B52724) or methanol. mastelf.com

The selection of appropriate stationary and mobile phases is critical for achieving optimal separation. mastelf.comthermofisher.com The conditions, including the specific column, solvent gradient, and flow rate, must be carefully optimized to yield this compound with high purity.

Table 2: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Purpose in Workflow |

| Column Chromatography | Silica Gel, Diaion HP-20 | Step-gradient of organic solvents (e.g., Chloroform/Methanol) | Initial fractionation and removal of major impurities. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecyl-silica) | Gradient of Water and Acetonitrile with additives like Formic Acid. americanpharmaceuticalreview.com | High-resolution separation for final purification to homogeneity. nih.gov |

| Size-Exclusion Chromatography | Sephadex LH-20 | Isocratic solvent (e.g., Methanol) | Separation based on molecular size, removing smaller or larger impurities. |

Spectroscopic Methods Beyond NMR (e.g., IR, UV-Vis)

While Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for detailed 3D structural elucidation, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary and valuable information about the structure of this compound. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. drawellanalytical.com This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. libretexts.org In molecules with conjugated π systems (alternating single and multiple bonds), UV-Vis spectroscopy can provide key information. The spectrum of this compound would reveal characteristic absorption maxima (λmax) that are indicative of its specific chromophores, helping to confirm aspects of its polyketide-derived structure. libretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. itwreagents.com When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. drawellanalytical.com By analyzing the absorption of IR radiation, a spectrum is generated with peaks corresponding to different types of bonds and functional groups. For this compound, an IR spectrum would show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are expected components of its structure. This information is crucial for confirming the presence of these groups and complements the data obtained from other analytical methods. itwreagents.comdrawellanalytical.com

Table 3: Spectroscopic Data for Functional Group Analysis of this compound

| Spectroscopic Method | Type of Information | Expected Observations for this compound |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores | Absorption maxima (λmax) corresponding to conjugated π-electron systems. libretexts.org |

| Infrared (IR) Spectroscopy | Vibrational transitions, identification of functional groups | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and alkene (C=C) functional groups. itwreagents.com |

Future Directions and Research Perspectives for Kobutimycin a

Exploration of Undiscovered Biological Activities

While preliminary studies have highlighted the antimicrobial and anticancer potential of Kobutimycin A, a vast landscape of its biological activities likely remains uncharted. researchgate.net Future research will undoubtedly delve deeper into its bioactivity profile, exploring a wider range of therapeutic areas. The structural similarity of this compound to other bioactive piperidine (B6355638) alkaloids, such as streptazolin (B1245216) and the streptazones, suggests the possibility of additional pharmacological effects. researchgate.net

The exploration of undiscovered biological activities could be guided by several strategies:

High-Throughput Screening: Employing extensive screening programs against a diverse array of biological targets, including enzymes, receptors, and whole-cell assays representing various disease models.

Phenotypic Screening: Utilizing cell-based assays that can reveal unexpected biological effects without a preconceived target, which is particularly useful for complex natural products. biorxiv.org

Analog-Based Screening: The synthesis and screening of this compound analogs can help to identify derivatives with novel or enhanced activities. nih.govnih.gov For instance, modifications to the acetyl and methylpropionyl ester groups could modulate its activity and selectivity.

These explorations may uncover novel applications for this compound in areas such as immunology, neurodegenerative diseases, or as a tool to probe fundamental biological processes.

Development of Advanced Synthetic Methodologies for Production and Diversification

The complex, stereochemically rich structure of this compound presents a significant challenge to its efficient chemical synthesis. researchgate.net Future advancements in synthetic organic chemistry are crucial for both the scalable production of the natural product for extensive biological evaluation and the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Key areas for methodological development include:

Asymmetric Synthesis: Refining and developing novel asymmetric strategies to control the multiple stereocenters within the this compound scaffold with high precision. google.com This is critical as the specific stereochemistry is vital for its biological activity. researchgate.net

Biocatalysis: Exploring the use of enzymes to perform specific, challenging chemical transformations with high selectivity and under mild conditions. drughunter.com This "green chemistry" approach can offer more sustainable and efficient production methods.

Flow Chemistry: Implementing continuous flow technologies can enhance safety, improve reaction control, and facilitate scalability of the synthesis. google.com

The successful development of these advanced synthetic methodologies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of how this compound affects biological systems, future research will increasingly rely on the integration of multiple "omics" data sets. nih.gov This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. chomixbio.comnih.gov

The application of multi-omics to this compound research could involve:

Transcriptomics: Analyzing changes in gene expression in cells treated with this compound to identify affected signaling pathways and cellular processes.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the downstream effects of the compound's interaction with its target(s). nih.gov

Metabolomics: Profiling the changes in small molecule metabolites to gain insights into the metabolic reprogramming induced by this compound.

Integrated Analysis: Combining these data layers can reveal complex interactions and regulatory networks that are perturbed by this compound, offering a deeper understanding of its mechanism of action and potential off-target effects. nih.govchomixbio.com

Multi-omics studies on other alkaloids have successfully elucidated biosynthetic pathways and responses to environmental stimuli, providing a roadmap for similar investigations into this compound. frontiersin.orgresearchgate.netnih.gov

Novel Approaches in Target Identification and Mechanism of Action Studies

A critical aspect of developing any bioactive compound is the precise identification of its molecular target(s) and the elucidation of its mechanism of action. biorxiv.org For a complex natural product like this compound, this can be a challenging endeavor. Future research will leverage a variety of innovative techniques to address this.

Promising approaches for target identification include:

Affinity-Based Chemoproteomics: This involves immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners in cell lysates. drughunter.com The captured proteins can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of entire enzyme families, allowing for the identification of targets by seeing which enzymes' labeling is competed off by this compound. nih.gov

Photoaffinity Labeling: A photoreactive group can be incorporated into the structure of this compound. Upon exposure to UV light, this group will form a covalent bond with the target protein, enabling its identification. drughunter.com

Computational Approaches: Molecular docking and other in silico methods can be used to predict potential binding partners based on the three-dimensional structure of this compound. frontiersin.org

Once a target is identified, further biochemical and cellular assays will be necessary to validate the interaction and fully understand the downstream consequences of this binding event.

Addressing Challenges in Natural Product Research and Development

The journey of a natural product from discovery to a potential therapeutic is fraught with challenges. This compound is no exception, and its successful development will require overcoming several hurdles common to the field.

Key challenges and future strategies to address them include:

| Challenge | Potential Future Strategies |

| Supply and Scalability | Development of efficient and scalable total synthesis routes; exploration of biosynthetic pathway engineering in a heterologous host. biorxiv.org |

| Target Deconvolution | Application of advanced chemoproteomic and computational methods for rapid and accurate target identification. nih.govelrig.de |

| Complexity and Derivatization | Utilization of late-stage functionalization techniques to modify the core scaffold and explore structure-activity relationships. |

| Regulatory Hurdles | Thorough preclinical characterization of pharmacokinetics and toxicology to meet stringent regulatory requirements. nih.gov |

| Funding and Resources | Securing sustained funding through academic grants, industry partnerships, and government initiatives focused on antimicrobial resistance and novel cancer therapies. researchgate.net |

By proactively addressing these challenges through innovative scientific approaches and strategic collaborations, the research community can pave the way for this compound to potentially become a valuable new therapeutic agent.